molecular formula C14H23NO6 B1391863 1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate CAS No. 595555-70-7

1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Cat. No. B1391863
M. Wt: 301.34 g/mol
InChI Key: MIZBOYNXOLJHQY-UHFFFAOYSA-N
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Description

“1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate” is a chemical compound with the molecular formula C14H23NO6 . It is used in research and has a molecular weight of 301.34 g/mol .


Molecular Structure Analysis

The molecular structure of “1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate” is represented by the formula C14H23NO6 . This indicates that the compound contains 14 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Research led by Moskalenko and Boev (2014) outlines the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone and its subsequent conversion to tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds are vital for the formation of N-Boc piperidine derivatives fused with oxygen heterocycles, which are significant in pharmaceutical chemistry (Moskalenko & Boev, 2014).

Formation of Piperidine-based Compounds

A study by Richter et al. (2009) explored the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of compounds with a 1-methyl-1H-pyrazol-5-yl substituent. This is an example of creating diverse piperidine-based molecules for potential application in medicinal chemistry (Richter et al., 2009).

Asymmetric Synthesis in Pharmaceutical Applications

The research by Jona et al. (2009) demonstrates an efficient asymmetric synthesis method for a specific tert-butyl 3-methyl piperidine derivative. This synthesis is crucial for creating nociceptin antagonists, highlighting the importance of these compounds in the development of new pharmaceuticals (Jona et al., 2009).

Intermediate Compounds in Drug Synthesis

Kong et al. (2016) describe the synthesis of a tert-butyl piperidine-1-carboxylate compound, emphasizing its role as an intermediate in the synthesis of biologically active compounds like crizotinib. This underscores the compound's significance in the synthesis of complex pharmaceutical agents (Kong et al., 2016).

Piperidine Derivatives as Synthons

Another study by Moskalenko and Boev (2014) discusses the production of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, important synthons for preparing various piperidine derivatives. This highlights the compound's utility in synthesizing a broad range of chemical entities (Moskalenko & Boev, 2014).

properties

IUPAC Name

1-O-tert-butyl 3-O,5-O-dimethyl piperidine-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-14(2,3)21-13(18)15-7-9(11(16)19-4)6-10(8-15)12(17)20-5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZBOYNXOLJHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PS Dragovich, TH Pillow, RA Blake… - Journal of Medicinal …, 2021 - ACS Publications
The biological and medicinal impacts of proteolysis-targeting chimeras (PROTACs) and related chimeric molecules that effect intracellular degradation of target proteins via ubiquitin …
Number of citations: 71 pubs.acs.org

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